

Dasiglucagon for Severe Hypoglycemia: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: *Dasiglucagon*

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A comprehensive review of the efficacy and mechanism of **dasiglucagon**, a next-generation glucagon analog, in the treatment of severe hypoglycemia. This guide provides a detailed comparison with traditional glucagon and placebo, supported by data from multiple clinical trials.

Dasiglucagon, a novel glucagon analog, has emerged as a promising ready-to-use treatment for severe hypoglycemia in individuals with diabetes.[1][2] Its unique formulation as a stable aqueous solution circumvents the need for reconstitution, a significant barrier to the timely administration of conventional glucagon.[3][4] This guide provides a meta-analysis of the available clinical trial data to objectively compare the efficacy and safety of **dasiglucagon** against reconstituted glucagon and placebo.

Efficacy in Reversing Severe Hypoglycemia

Clinical trials have consistently demonstrated the rapid and effective action of **dasiglucagon** in restoring normal blood glucose levels. A key performance indicator in these studies is the time to plasma glucose recovery, typically defined as an increase of ≥ 20 mg/dL from the hypoglycemic state without the need for intravenous glucose.[5][6]

A phase 3 randomized, double-blind clinical trial involving 170 adults with type 1 diabetes showed that the median time to plasma glucose recovery was 10 minutes for patients receiving a 0.6 mg subcutaneous dose of **dasiglucagon**. [5][6] This was notably faster than the 40-minute median recovery time observed in the placebo group and comparable to the 12-minute median time for those treated with 1 mg of reconstituted glucagon.[5][6] Furthermore, 99% of

participants in the **dasiglucagon** group achieved plasma glucose recovery within 15 minutes, a rate similar to the 95% observed with reconstituted glucagon and significantly superior to the 2% in the placebo group.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Similar efficacy has been observed in the pediatric population. A phase 3 trial in children and adolescents (ages 6-17) with type 1 diabetes reported a median time to plasma glucose recovery of 10 minutes for both **dasiglucagon** and reconstituted glucagon, compared to 30 minutes for placebo.[\[8\]](#)[\[9\]](#) All pediatric participants receiving **dasiglucagon** or glucagon achieved recovery within 20 minutes, in stark contrast to only 18% of those in the placebo group.[\[8\]](#)[\[9\]](#)

A meta-analysis of five randomized controlled trials (RCTs) involving 347 patients further substantiates these findings, concluding that **dasiglucagon** is significantly more effective than placebo and comparable to native glucagon in reducing the time to blood glucose recovery.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Comparison of Efficacy

The following tables summarize the key efficacy endpoints from pivotal clinical trials.

Table 1: Time to Plasma Glucose Recovery (Adults)

Treatment Group	Median Time to Recovery (minutes)	95% Confidence Interval
Dasiglucagon (0.6 mg)	10	(10, 10)
Reconstituted Glucagon (1 mg)	12	(10, 12)
Placebo	40	(30, 40)
Data from a phase 3 randomized, double-blind clinical trial. [5] [6]		

Table 2: Percentage of Patients Achieving Plasma Glucose Recovery (Adults)

Treatment Group	Within 10 min	Within 15 min	Within 20 min
Dasiglucagon (0.6 mg)	65%	99%	99%
Reconstituted Glucagon (1 mg)	49%	95%	98%
Placebo	-	2%	-
Data from a phase 3 randomized, double-blind clinical trial. [5]			

Table 3: Time to Plasma Glucose Recovery (Pediatrics, 6-17 years)

Treatment Group	Median Time to Recovery (minutes)	95% Confidence Interval
Dasiglucagon (0.6 mg)	10	(8, 12)
Reconstituted Glucagon	10	(8, 12)
Placebo	30	(20, -)
Data from a phase 3 randomized, double-blind clinical trial. [8] [9]		

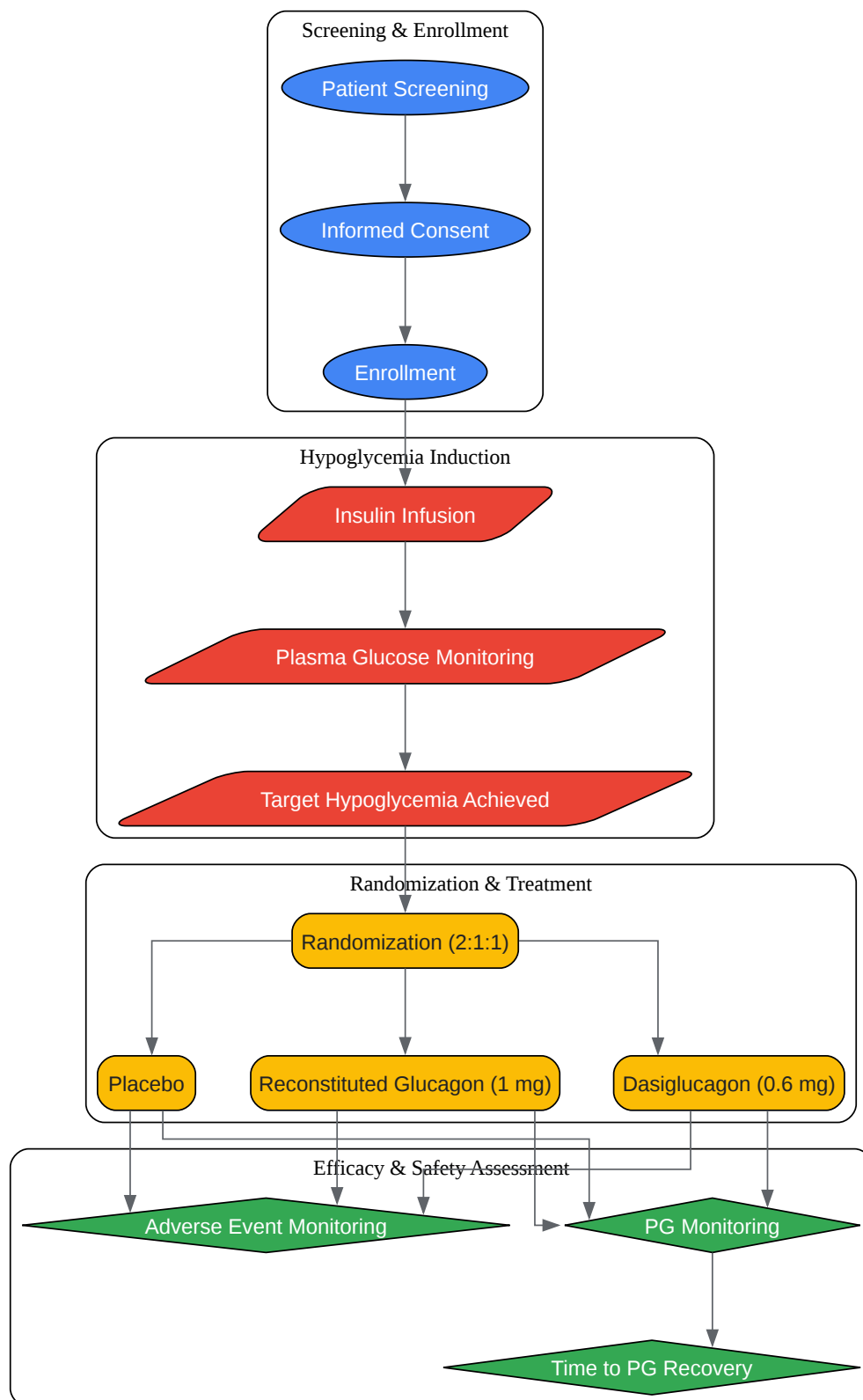
Experimental Protocols

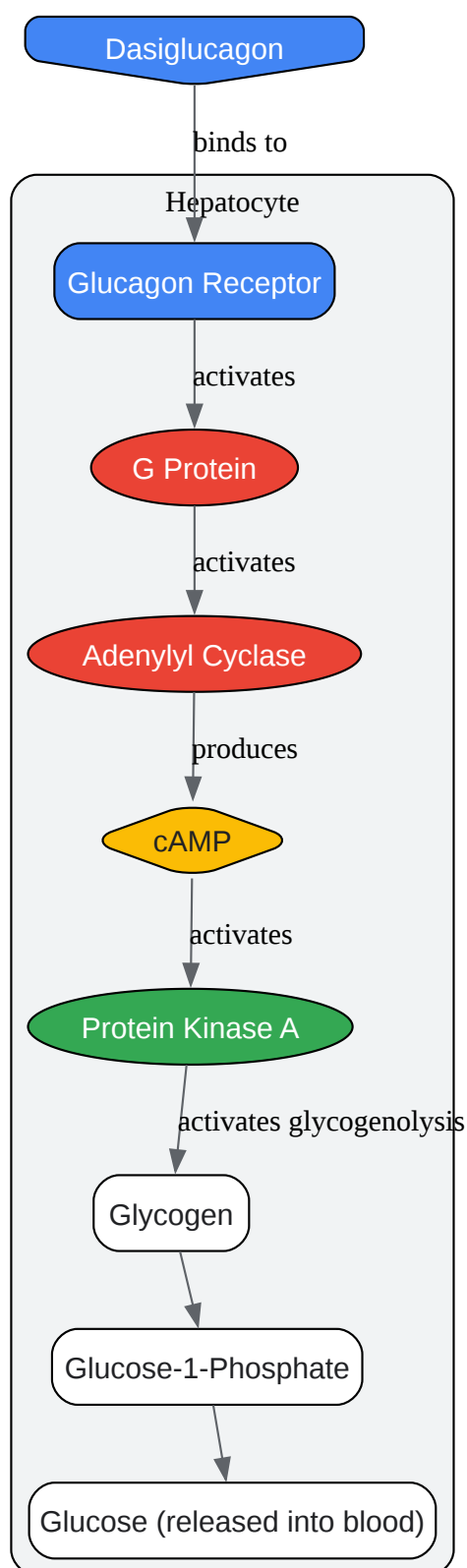
The data presented is primarily derived from phase 3, multicenter, randomized, double-blind, placebo-controlled trials. A typical experimental workflow is outlined below.

Induction of Hypoglycemia and Treatment Administration

In these trials, participants with type 1 diabetes undergo a controlled insulin-induced hypoglycemic clamp procedure to lower their plasma glucose to a predefined hypoglycemic

level.[12] Once the target glucose level is reached, a single subcutaneous injection of either **dasiglucagon**, placebo, or reconstituted glucagon is administered.[6][9] The randomization is typically done in a 2:1:1 ratio for **dasiglucagon**, placebo, and reconstituted glucagon, respectively.[6][7]





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